dendronesterol B
CAS No.:
Cat. No.: VC1856800
Molecular Formula: C29H50O6
Molecular Weight: 494.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H50O6 |
|---|---|
| Molecular Weight | 494.7 g/mol |
| IUPAC Name | [(3S,5R,6R,8R,9S,10R,13S,14S,15R,17R)-3,5,6,15-tetrahydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
| Standard InChI | InChI=1S/C29H50O6/c1-17(2)7-6-8-18(3)23-14-24(32)26-21-13-25(33)29(34)15-20(31)9-11-27(29,5)22(21)10-12-28(23,26)16-35-19(4)30/h17-18,20-26,31-34H,6-16H2,1-5H3/t18-,20+,21-,22+,23-,24-,25-,26-,27-,28+,29+/m1/s1 |
| Standard InChI Key | JHOOMRTVCYMNBF-HMPQKCPASA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C)O |
| Canonical SMILES | CC(C)CCCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C)O |
Introduction
Dendronesterol B is a polyhydroxylated sterol isolated from the octocoral Dendronephthya gigantea. It was first identified in a study published in 2000, where its structure was proposed based on extensive NMR experiments . This compound, along with its counterpart dendronesterol A, represents a significant discovery in the field of marine natural products, particularly for their potential biological activities.
Biological Activities
Dendronesterol B has been evaluated for its cytotoxic activity. It was found to be weakly cytotoxic toward L1210 cells, which are mouse lymphocytic leukemia cells . The IC50 value for dendronesterol B against these cells was reported to be 5.2 µg/mL in a later study . This suggests that dendronesterol B may have potential applications in cancer research, although further studies are needed to fully explore its therapeutic potential.
Isolation and Characterization
-
Source: Dendronephthya gigantea, an octocoral species.
-
Isolation Method: Typically involves extraction with organic solvents followed by purification using chromatographic techniques.
-
Characterization: Spectroscopic methods such as NMR and mass spectrometry are used to determine the structure of dendronesterol B .
Biological Activities
| Compound | Cell Line | IC50/ED50 Value |
|---|---|---|
| Dendronesterol B | L1210 (mouse lymphocytic leukemia) | 5.2 µg/mL |
Comparison with Other Sterols
Dendronesterol B is part of a broader class of polyhydroxylated sterols found in marine organisms. These compounds often exhibit unique biological activities, including cytotoxicity against cancer cells. For example, other sterols isolated from Dendronephthya species have shown varying levels of cytotoxicity against different cancer cell lines .
Future Research Directions
While dendronesterol B has shown promise as a cytotoxic agent, further research is needed to fully understand its potential therapeutic applications. This includes investigating its mechanism of action, evaluating its efficacy in vivo, and exploring its potential for drug development. Additionally, the synthesis of dendronesterol B or its analogs could provide valuable insights into structure-activity relationships and enhance its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume